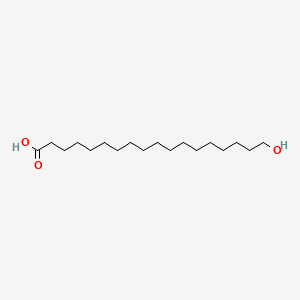

18-羟基十八烷酸

描述

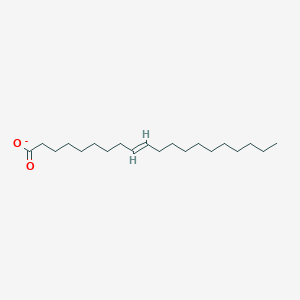

18-Hydroxyoctadecanoic acid is a long-chain fatty acid derivative with 18 carbon atoms and a hydroxyl group attached to the terminal carbon. It is a white crystalline solid at room temperature and is sparingly soluble in water but soluble in organic solvents

科学研究应用

18-Hydroxyoctadecanoic acid has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex molecules and

准备方法

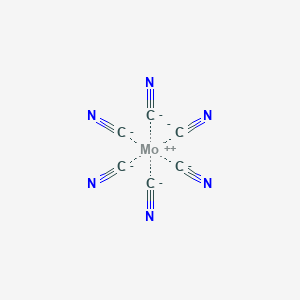

Synthetic Routes and Reaction Conditions: 18-Hydroxyoctadecanoic acid can be synthesized through the hydrogenation of kamlolenic acid (18-hydroxy, 9-cis, 11-trans, 13-trans-octadecatrienoic acid). The hydrogenation process involves the addition of hydrogen to the unsaturated bonds in the presence of a catalyst, typically palladium or platinum .

Industrial Production Methods: Industrial production of 18-hydroxyoctadecanoic acid often involves the oxidation of stearic acid or the reduction of 18-hydroxy stearic acid esters. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: 18-Hydroxyoctadecanoic acid can undergo oxidation to form 18-oxooctadecanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The hydroxyl group can be reduced to form octadecanoic acid using reducing agents such as lithium aluminum hydride.

Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts like sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Esterification: Carboxylic acids and sulfuric acid as a catalyst.

Major Products:

Oxidation: 18-Oxooctadecanoic acid.

Reduction: Octadecanoic acid.

Esterification: Various esters depending on the carboxylic acid used.

属性

IUPAC Name |

18-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHZUYUOEGBBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-42-8 | |

| Record name | 18-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-HYDROXYOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR5P6ICT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

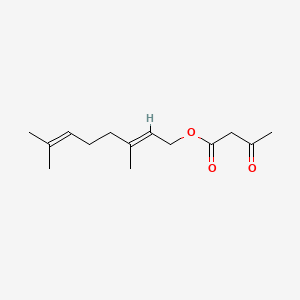

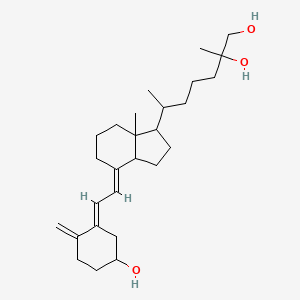

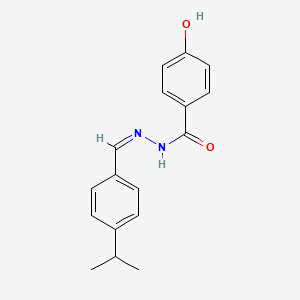

Feasible Synthetic Routes

Q1: What is the role of 18-Hydroxyoctadecanoic acid in plant cuticles?

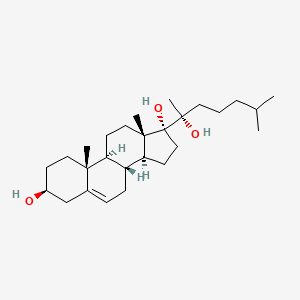

A1: 18-Hydroxyoctadecanoic acid is a key monomer in the formation of cutin, a plant biopolyester found in the cuticle of leaves, fruits, and other aerial plant organs. Cutin, along with waxes, forms a protective barrier against environmental stresses such as dehydration, UV radiation, and pathogen attack [].

Q2: How is 18-Hydroxyoctadecanoic acid incorporated into plant cutin?

A2: Research suggests that 18-Hydroxyoctadecanoic acid, particularly its 9,10-epoxy derivative, forms linear polyester chains within the cutin structure []. These chains are thought to contribute to the ordered lamellae observed in some plant cuticles, such as those of Hedera helix leaves [].

Q3: What is the significance of 9,10-epoxy-18-hydroxyoctadecanoic acid in plant-pathogen interactions?

A3: Studies have shown that cis-9,10-epoxy-18-hydroxyoctadecanoic acid, a derivative of 18-Hydroxyoctadecanoic acid, acts as a potent inducer of appressorium formation in the rice blast fungus Magnaporthe grisea []. This finding highlights the role of cutin monomers as chemical signals in plant-pathogen interactions.

Q4: What is the typical composition of 18-Hydroxyoctadecanoic acid in natural sources?

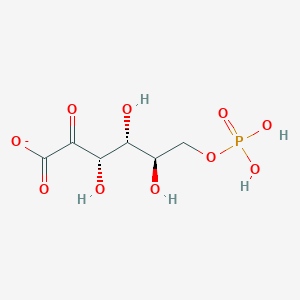

A4: In birch (Betula verrucosa) outer bark, 9,10-epoxy-18-hydroxyoctadecanoic acid constitutes a significant portion of the suberin monomers, accounting for approximately 36% []. Betulinol is the dominant triterpenoid found alongside 18-Hydroxyoctadecanoic acid in birch bark [].

Q5: Can 18-Hydroxyoctadecanoic acid be used to synthesize polymers?

A5: Yes, 18-Hydroxyoctadecanoic acid, specifically its 9,10-epoxy derivative, can be polymerized using enzymes like Candida antarctica lipase B [, , , , ]. This enzymatic polymerization offers a green chemistry approach to producing bio-based polyesters.

Q6: What are the potential applications of polymers derived from 18-Hydroxyoctadecanoic acid?

A6: Polyesters derived from 9,10-epoxy-18-hydroxyoctadecanoic acid show potential in various applications. For example, they can be used to enhance the water repellency of cellulose-based materials like filter paper and cotton linter cellulose [, ]. These modified materials exhibit increased hydrophobicity, decreased moisture absorption, and improved mechanical properties [, ].

Q7: How can the properties of 18-Hydroxyoctadecanoic acid-based polymers be further modified?

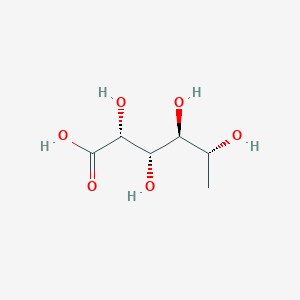

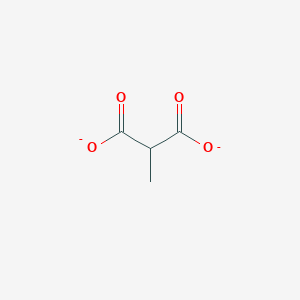

A7: The epoxy functionality in poly(9,10-epoxy-18-hydroxyoctadecanoic acid) allows for further modifications through crosslinking. For instance, curing with tartaric or oxalic acid results in crosslinked polyesters with altered thermal properties and enhanced hydrophobicity [].

Q8: Are there any other notable findings related to 18-Hydroxyoctadecanoic acid?

A8: Research on tea residue extracts revealed the presence of 9,10-epoxy-18-hydroxyoctadecanoic acid as a predominant cutin monomer []. This finding suggests the potential for utilizing tea residue as a source of valuable bio-based compounds.

Q9: What is the role of 18-Hydroxyoctadecanoic acid in honeybee communication?

A9: While 18-Hydroxyoctadecanoic acid itself is not directly mentioned in honeybee communication, related research on mandibular gland secretions highlights the importance of fatty acid metabolism and modification in honeybees []. Queens produce 9-hydroxy-2-decenoic acid (9-HDA) and 9-oxo-2-decenoic acid (ODA), which are key components of the queen mandibular pheromone []. The biosynthesis of these compounds involves similar pathways to 18-Hydroxyoctadecanoic acid, highlighting the significance of fatty acid modification in insect chemical communication.

Q10: Are there any studies on the use of supercritical carbon dioxide (scCO2) in relation to 18-Hydroxyoctadecanoic acid?

A10: Yes, research has explored the enzymatic synthesis and processing of poly(cis-9,10-epoxy-18-hydroxyoctadecanoic acid) in scCO2 []. This approach offers potential advantages for green and sustainable polymer synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)

![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)

![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1238406.png)